Acetylsalicylic acid acyl-beta-D-glucuronide
Overview
Description
Acetylsalicylic acid acyl-beta-D-glucuronide is a metabolite of acetylsalicylic acid, commonly known as aspirin. This compound is formed through the conjugation of acetylsalicylic acid with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. This conjugation process increases the water solubility of the compound, aiding in its excretion from the body .
Scientific Research Applications
Acetylsalicylic acid acyl-beta-D-glucuronide has several scientific research applications:
Mechanism of Action
Target of Action
Acetylsalicylic acid acyl-beta-D-glucuronide, a metabolite of acetylsalicylic acid (commonly known as aspirin), primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
The compound inhibits the activity of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins . This inhibition results in reduced inflammation, pain, and fever . Furthermore, the inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan) .
Biochemical Pathways
The formation of this compound involves the glucuronidation process, a significant metabolic pathway for carboxylic acid-containing drugs . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, often referred to as acyl glucuronides . These derivatives can undergo both spontaneous and enzymic hydrolysis .
Pharmacokinetics
The pharmacokinetics of this compound involves its distribution in plasma and its excretion in urine and bile . The clearance of acyl glucuronides is predominantly renal in humans . Glucuronidation may also lead to biliary excretion, particularly for relatively low molecular weight aglycones .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to reduced inflammation, pain, and fever . Additionally, the inhibition of platelet aggregation can prevent blood clot formation, reducing the risk of stroke and myocardial infarction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the rate of acyl migration, a process that acyl glucuronides can undergo . Furthermore, the molecular weight or size threshold for biliary clearance is greater in humans than in rats, which can influence the clearance of acyl glucuronides .
Biochemical Analysis
Biochemical Properties
Acetylsalicylic acid acyl-beta-D-glucuronide is involved in various biochemical reactions, primarily as a metabolite of acetylsalicylic acid. It interacts with several enzymes, including UDP-glucuronosyltransferase (UGT) enzymes, which facilitate its formation through the conjugation of acetylsalicylic acid with beta-D-glucuronic acid . This interaction is crucial for the detoxification and excretion of acetylsalicylic acid, as the glucuronide conjugate is more water-soluble and can be readily excreted via urine .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes and proteins involved in inflammatory responses, such as cyclooxygenase (COX) enzymes . By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to COX enzymes, leading to their inhibition and subsequent reduction in the synthesis of prostaglandins, which are key mediators of inflammation . Additionally, this compound can undergo hydrolysis to release acetylsalicylic acid and beta-D-glucuronic acid, further contributing to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and enzymatic activity . Long-term studies have shown that this compound can undergo hydrolysis, leading to the release of acetylsalicylic acid and beta-D-glucuronic acid . These degradation products can have distinct effects on cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects by inhibiting COX enzymes . At high doses, it can cause adverse effects such as gastrointestinal irritation and bleeding . These toxic effects are primarily due to the release of acetylsalicylic acid upon hydrolysis of the glucuronide conjugate .
Metabolic Pathways
This compound is involved in the metabolic pathways of acetylsalicylic acid. It is formed through the conjugation of acetylsalicylic acid with beta-D-glucuronic acid by UGT enzymes . This conjugation enhances the water solubility of acetylsalicylic acid, facilitating its excretion via urine . The glucuronide conjugate can also undergo hydrolysis to release acetylsalicylic acid and beta-D-glucuronic acid, which can be further metabolized or excreted .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . These transporters play a crucial role in the localization and accumulation of the compound within specific tissues and organs .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, such as the endoplasmic reticulum and lysosomes . These localizations can affect its activity and function, contributing to its overall pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylsalicylic acid acyl-beta-D-glucuronide involves the reaction of acetylsalicylic acid with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity and stability .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
Acetylsalicylic acid acyl-beta-D-glucuronide undergoes several types of chemical reactions, including hydrolysis and transacylation. These reactions are significant in the context of its metabolism and potential toxicity .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by water and often catalyzed by enzymes such as glucuronidases.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule.
Major Products Formed
The major products formed from these reactions include salicylic acid and glucuronic acid. These products are further metabolized and excreted from the body .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid acyl glucuronide: Another metabolite of salicylic acid, formed through a similar glucuronidation process.
Phenylacetic acid acyl glucuronide: Formed from phenylacetic acid, this compound undergoes similar metabolic pathways.
Uniqueness
Acetylsalicylic acid acyl-beta-D-glucuronide is unique due to its formation from acetylsalicylic acid, a widely used nonsteroidal anti-inflammatory drug. Its study provides insights into the metabolism and excretion of aspirin, contributing to our understanding of its pharmacological and toxicological properties .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJPVKQXMOFZPM-HJHSNUOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652420 | |
Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24719-72-0 | |
Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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